N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
Description
N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethyl substituent on the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-28(2)17-22-6-5-7-24(26(22)34-28)33-18-20-8-11-21(12-9-20)27(30)29-15-14-19-10-13-23(31-3)25(16-19)32-4/h5-13,16H,14-15,17-18H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVPMCNIQTTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The closest structural analogues identified in the evidence include:
N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446)
- Molecular Formula : C₂₅H₂₄N₂O₄
- Molecular Weight : 416.48 g/mol
- Substituents : A carbamoylphenyl group replaces the 3,4-dimethoxyphenethyl group in the target compound. This modification likely alters solubility and hydrogen-bonding capacity .
Data Table: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(3,4-dimethoxyphenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide | Not Provided | Not Provided | 3,4-dimethoxyphenethyl, 2,2-dimethylbenzofuran-oxy-methyl |
| N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446) | C₂₅H₂₄N₂O₄ | 416.48 | 2-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl |
| N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide | C₂₅H₂₄N₂O₄ | ~416.48 (assumed) | 4-carbamoylphenyl, 2,2-dimethylbenzofuran-oxy-methyl |
Functional and Pharmacological Insights
- Benzamide Core: The benzamide scaffold is prevalent in agrochemicals and pharmaceuticals. For example, etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) is a herbicide, while sulfentrazone (a triazole-benzamide derivative) is a protoporphyrinogen oxidase inhibitor . This suggests the target compound may share herbicidal or enzyme-inhibitory properties.
- Benzofuran Moiety: The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound and its analogues could enhance metabolic stability compared to non-fused aromatic systems, as seen in pesticide derivatives like diflufenican .
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity are available. However, structurally related benzamides in exhibit pesticidal or herbicidal effects, suggesting possible overlapping applications .
- Knowledge Gaps: The absence of solubility, stability, or toxicity data for the target compound limits a full comparative analysis.
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